N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound with intriguing properties. Known for its diverse applications in scientific research, it has garnered significant interest in fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. Starting from readily available precursors, the synthetic route includes the formation of a pyrazole ring, followed by functional group modifications and finally, the introduction of the bromine and ethoxy groups. Specific reaction conditions, such as solvent choice, temperature, and catalysts, are crucial to achieving high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactions to optimize efficiency and scalability. Advanced techniques such as high-pressure liquid chromatography (HPLC) and mass spectrometry (MS) are used to ensure the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a critical role in determining the reaction outcome.
Major Products
The major products formed from these reactions can include derivatives with different functional groups, providing a range of compounds for further study or application.
Scientific Research Applications
N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide has significant scientific research applications:
Chemistry: : Used as a building block for synthesizing complex molecules.
Biology: : Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: : Explored for its potential as a therapeutic agent in treating various diseases.
Industry: : Utilized in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to the desired therapeutic effects. Pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is unique due to its specific structural features. Compared to other similar compounds, it offers distinct properties and applications:
N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide: : Lacks the ethoxy group, resulting in different reactivity and applications.
N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide:
N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide: : The methoxy group influences its biological activity and synthesis methods.
By highlighting the unique aspects of this compound, researchers can better understand its potential and pave the way for further advancements.
Properties
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN4O3/c1-2-27-15-6-3-12(4-7-15)16-10-17(23-22-16)19(26)24-21-11-13-9-14(20)5-8-18(13)25/h3-11,25H,2H2,1H3,(H,22,23)(H,24,26)/b21-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQGNTGBHPDSDG-SRZZPIQSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C=CC(=C3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C=CC(=C3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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